molecular formula C17H17N3OS B5564449 3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B5564449
M. Wt: 311.4 g/mol
InChI Key: RDTCPQBBPPLXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TAK-659 has been shown to have a high affinity for Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells.

Scientific Research Applications

Synthesis of Functionalized Thieno[2,3-b]pyridines

Research indicates that 3-aminothieno[2,3-b]pyridine-2-carboxamides can be chemically modified to create various derivatives with potential applications in different fields. For instance, they can react with chloroacetyl chloride to produce 3-(chloroacetylamino)thieno[2,3-b]pyridine-2carboxamides, leading to the formation of new monothiooxamides upon further reactions (Lukina, Stolyarova, & Dotsenko, 2017).

Multicomponent Synthesis

A method for synthesizing functionalized thieno[2,3-b]pyridines involves multicomponent condensation reactions. This process enables the formation of complex structures, which are studied using X-ray structural analysis (Dyachenko et al., 2019).

Oxidation Reactions

Oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides using commercially available bleach leads to dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines, highlighting a unique approach to synthesizing complex organic structures (Stroganova et al., 2019).

Antiproliferative Activity

Some derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamides demonstrate antiproliferative properties, particularly against the phospholipase C enzyme. This suggests their potential utility in medicinal chemistry and drug development (van Rensburg et al., 2017).

Formation of Polycyclic Compounds

These compounds can react to form polycyclic compounds containing the Thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole fragment. One of the products from this reaction exhibits pronounced UV fluorescence, indicating possible applications in materials science or analytical chemistry (Dotsenko et al., 2021).

properties

IUPAC Name

3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-10-9-11(2)19-16-13(10)14(18)15(22-16)17(21)20(3)12-7-5-4-6-8-12/h4-9H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTCPQBBPPLXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)C3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 4
3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 5
3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.